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Introduction
BMS-911172 is a potent, selective, and brain-penetrant inhibitor of Adaptor-Associated Kinase

1 (AAK1) that has emerged as a promising therapeutic candidate for the treatment of

neuropathic pain.[1][2][3] The discovery of BMS-911172 stems from a phenotypic screen of

mouse gene knockouts, which identified AAK1 as a novel target for persistent pain conditions.

[2][4] Subsequent structure-activity relationship (SAR) studies on a series of aryl amide-based

inhibitors led to the identification of BMS-911172, a compound with significant efficacy in

preclinical models of neuropathic pain.[2][4] This technical guide provides a comprehensive

overview of the discovery, synthesis, and biological evaluation of BMS-911172.

AAK1 Signaling Pathway in Neuropathic Pain
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in

clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of

cell surface receptors and other macromolecules. AAK1 phosphorylates the μ2 subunit of the

adaptor protein 2 (AP2) complex, a key step in the initiation of CME. In the context of the

nervous system, AAK1 is implicated in the regulation of synaptic vesicle recycling and neuronal

signaling.

The analgesic effect of AAK1 inhibition is believed to be mediated through the modulation of

signaling pathways in the spinal cord.[5] Studies have shown that AAK1 inhibitors can reduce
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the hyperexcitability of spinal neurons associated with neuropathic pain.[5] The mechanism is

linked to the enhancement of α2 adrenergic signaling, a known antinociceptive pathway.[1][5]

Furthermore, AAK1 has been shown to influence WNT and Notch signaling pathways, which

are critical for neuronal function.[3]
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Caption: AAK1 Signaling Pathway in Neuropathic Pain.
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Discovery and Structure-Activity Relationship (SAR)
The journey to BMS-911172 began with the observation that AAK1 knockout mice exhibited a

reduced pain response in persistent pain models without affecting acute pain sensation.[1][5]

This finding validated AAK1 as a promising target for neuropathic pain therapeutics. A high-

throughput screening campaign identified an initial series of aryl amide-based AAK1 inhibitors.

Extensive SAR studies were conducted to optimize the potency, selectivity, and

pharmacokinetic properties of the lead compounds.[4] These efforts focused on modifications

of the aryl amide core, leading to the discovery of BMS-911172 (designated as compound 59

in the primary publication).[4] The key structural features of BMS-911172 contribute to its high

affinity and selectivity for AAK1.

Synthesis Pathway of BMS-911172
The synthesis of BMS-911172 is a multi-step process. The following is a general

representation of the synthetic route based on the published literature for analogous aryl amide

compounds.

Please note: The detailed, step-by-step synthesis with specific reagents and reaction

conditions for BMS-911172 is proprietary information of Bristol Myers Squibb. The following

pathway is a generalized scheme based on the synthesis of similar compounds described in

the scientific literature.

Starting Materials
(Substituted Aniline and Chiral Amino Acid) Amide Coupling Functional Group Interconversion

(e.g., Suzuki Coupling) Deprotection BMS-911172

Click to download full resolution via product page

Caption: Generalized Synthesis Pathway for BMS-911172.

Quantitative Data Summary
The biological activity of BMS-911172 has been characterized through various in vitro and in

vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of BMS-911172
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Target Assay Type IC50 (nM) Reference

AAK1 Enzymatic Assay 12 [1][3]

AAK1 Cellular Assay 51 [2]

AAK1 Enzymatic Assay 35 [5][6]

Table 2: In Vivo Efficacy of BMS-911172

Animal
Model

Pain Type Dosage
Route of
Administrat
ion

Efficacy Reference

Mouse

Formalin Test

Persistent

Pain
60 mg/kg

Subcutaneou

s (s.c.)

Reduction in

Phase II

flinching

behavior

[2]

Rat Chronic

Constriction

Injury (CCI)

Neuropathic

Pain
60 mg/kg

Subcutaneou

s (s.c.)

Reversal of

thermal

hyperalgesia

and

mechanical

allodynia

[2][7]

Chung Model

(Spinal Nerve

Ligation)

Neuropathic

Pain

Not explicitly

stated for

BMS-911172,

but AAK1

knockout

showed

reduced

allodynia

- - [1][5]

Experimental Protocols
AAK1 Kinase Assay (General Protocol)
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This assay is designed to measure the enzymatic activity of AAK1 and the inhibitory potential of

test compounds like BMS-911172.

Materials:

Recombinant human AAK1 enzyme

AAK1 substrate (e.g., a synthetic peptide or the μ2 subunit of the AP2 complex)

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric methods)

Kinase assay buffer

Test compound (BMS-911172)

96-well plates

Scintillation counter or plate reader (depending on the detection method)

Procedure:

Prepare serial dilutions of BMS-911172 in the kinase assay buffer.

In a 96-well plate, add the AAK1 enzyme, the substrate, and the test compound dilutions.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature for a specific duration (e.g., 60 minutes at

30°C).

Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

Detect the amount of substrate phosphorylation. For radiometric assays, this involves

measuring the incorporation of ³²P into the substrate using a scintillation counter. For non-

radiometric assays, this can be done using methods like fluorescence polarization or

antibody-based detection (e.g., ELISA).
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Calculate the IC50 value of BMS-911172 by plotting the percentage of inhibition against the

compound concentration.
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Caption: AAK1 Kinase Assay Workflow.

In Vivo Pain Models
The formalin test is a model of persistent pain that involves two distinct phases of nociceptive

behavior.
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Procedure:

Acclimate mice to the testing environment.

Administer BMS-911172 or vehicle control via the desired route (e.g., subcutaneous

injection).

After a predetermined pretreatment time, inject a dilute formalin solution into the plantar

surface of the mouse's hind paw.

Immediately place the mouse in an observation chamber.

Record the amount of time the mouse spends licking, biting, or flinching the injected paw.

The recording is typically divided into two phases: Phase I (0-5 minutes post-formalin

injection, representing acute nociception) and Phase II (15-40 minutes post-formalin

injection, representing inflammatory pain).

Compare the nociceptive behaviors between the BMS-911172-treated group and the control

group.

The Chung model is a widely used surgical model of neuropathic pain that mimics the

symptoms of sciatica in humans.

Procedure:

Anesthetize the rat.

Make an incision to expose the L5 and L6 spinal nerves.

Tightly ligate the L5 and L6 spinal nerves with silk suture.

Close the incision and allow the animal to recover.

After a post-operative period (typically 7-14 days) to allow for the development of

neuropathic pain, assess pain behaviors.
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Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey

filaments of varying stiffness applied to the plantar surface of the hind paw. The paw

withdrawal threshold is determined.

Thermal hyperalgesia (increased sensitivity to heat) is assessed by measuring the latency of

paw withdrawal from a radiant heat source.

Administer BMS-911172 or vehicle control and re-evaluate the pain behaviors to determine

the analgesic efficacy of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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